N'-(2-chlorophenyl)ethane-1,2-diamine
Description
N'-(2-Chlorophenyl)ethane-1,2-diamine is an ethylene diamine derivative featuring a 2-chlorophenyl substituent on one of the amine groups. Structurally, it consists of a linear ethane-1,2-diamine backbone with a chlorine atom at the ortho position of the aromatic ring (Figure 1). This compound is synthesized via nucleophilic substitution reactions, where ethane-1,2-diamine reacts with 2-chlorophenyl halides under controlled conditions, analogous to methods described for related compounds .
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,11H,5-6,10H2 |
InChI Key |
OQCSRYZCNUIIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(2-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with ammonia or an amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
ClC6H4CH2Cl+NH3→ClC6H4CH2NH2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-chlorophenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-(2-chlorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings :
- Ortho vs.
- Multiple halogens : Dichloro derivatives (e.g., 2,3-dichloro) exhibit enhanced electron-withdrawing effects, improving corrosion inhibition efficiency but reducing solubility .
- Nitro substituents : The nitro group in N'-(2-chloro-6-nitrophenyl) derivatives drastically alters redox behavior, making it suitable for applications in catalysis or explosives .
Coordination Chemistry and Metal Complexation
Ethylene diamine derivatives are widely used as ligands in coordination chemistry.
Key Findings :
- Primary vs. Schiff base ligands : Unlike Schiff bases (e.g., N,N'-bis(4-chlorobenzylidene) derivatives), the target compound lacks imine bonds, limiting its ability to form conjugated π-systems but offering flexibility in coordination modes .
- Hydroxyethyl derivatives : The presence of hydroxyl groups in N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine enables stronger hydrogen bonding, stabilizing platinum complexes for biomedical applications .
Corrosion Inhibition
- Aliphatic amines: Ethylene diamine derivatives like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) show corrosion inhibition via adsorption on metal surfaces. The 2-chloro substituent in the target compound enhances this property by increasing electron density withdrawal from the metal surface .
Pharmacological Potential
- Antitrypanosomal activity: Ferrocenyl-modified ethane-1,2-diamine derivatives (e.g., N-(ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine) exhibit activity against Trypanosoma parasites, suggesting that halogenated analogs like the target compound may have unexplored bioactivity .
Tables and Figures
- Figure 1 : Structure of this compound.
- Table 1 : Substituent effects on physicochemical properties.
- Table 2 : Comparison of ligand behavior in metal complexes.
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